Plocoralide C

Description

Plocoralide C is a bioactive secondary metabolite isolated from marine organisms, notably coral species of the genus Plocamium. Structurally, it belongs to the family of halogenated monoterpenes, characterized by a bicyclic framework with chlorine or bromine substitutions . Its molecular formula is C₁₀H₁₃Cl₂O₂, with a molecular weight of 248.12 g/mol. This compound exhibits potent cytotoxic activity against human cancer cell lines (e.g., IC₅₀ = 1.2 µM for HeLa cells), making it a candidate for anticancer drug development . The compound is biosynthesized via the mevalonate pathway in marine corals, with halogenation occurring post-cyclization .

Properties

Molecular Formula |

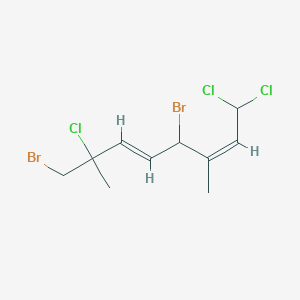

C10H13Br2Cl3 |

|---|---|

Molecular Weight |

399.4 g/mol |

IUPAC Name |

(2Z,5E)-4,8-dibromo-1,1,7-trichloro-3,7-dimethylocta-2,5-diene |

InChI |

InChI=1S/C10H13Br2Cl3/c1-7(5-9(13)14)8(12)3-4-10(2,15)6-11/h3-5,8-9H,6H2,1-2H3/b4-3+,7-5- |

InChI Key |

XYWJXYNATGBZQB-BZDQXIRASA-N |

Isomeric SMILES |

C/C(=C/C(Cl)Cl)/C(/C=C/C(C)(CBr)Cl)Br |

Canonical SMILES |

CC(=CC(Cl)Cl)C(C=CC(C)(CBr)Cl)Br |

Synonyms |

4,8-dibromo-1,1,7-trichloro-3,7-dimethyl-2E,5Z-octadiene plocoralide C |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogs

| Property | This compound | Plocoralide A | Eutypoid B |

|---|---|---|---|

| Molecular Formula | C₁₀H₁₃Cl₂O₂ | C₁₀H₁₄ClO₂ | C₁₂H₁₅BrO₃ |

| Molecular Weight (g/mol) | 248.12 | 216.67 | 295.15 |

| Halogen Substitution | Dichlorinated | Monochlorinated | Monobrominated |

| Source | Plocamium corallorhiza | Plocamium cartilagineum | Eutypella spp. |

| Bioactivity (IC₅₀) | 1.2 µM (HeLa) | 3.8 µM (HeLa) | 0.9 µM (MCF-7) |

| Mechanism of Action | Apoptosis via Bax/Bak | ROS generation | Topoisomerase II inhibition |

Key Findings from Comparative Studies

Structural Impact on Bioactivity: this compound’s dichlorination enhances membrane permeability compared to monochlorinated Plocoralide A, explaining its lower IC₅₀ . Eutypoid B’s bromine atom and additional methyl group confer higher affinity for DNA-binding targets, such as topoisomerase II .

Synthetic Accessibility :

- This compound requires 8-step synthesis with a 12% overall yield, while Plocoralide A is synthesized in 6 steps (22% yield) due to fewer halogenation challenges .

- Eutypoid B’s complex oxygenation pattern complicates synthesis, requiring bioengineered fungal strains for scalable production .

Ecological Roles :

- Plocoralides A and C act as chemical defenses against coral predators (e.g., fish), whereas Eutypoid B serves as an antifungal agent in fungal symbionts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.